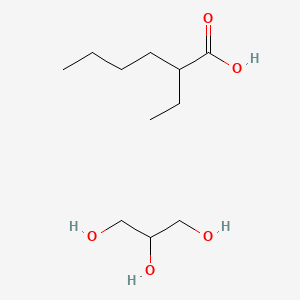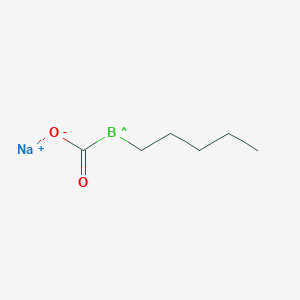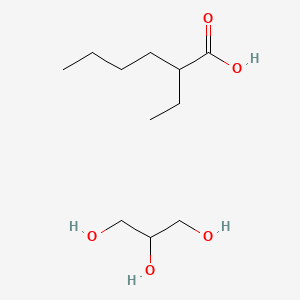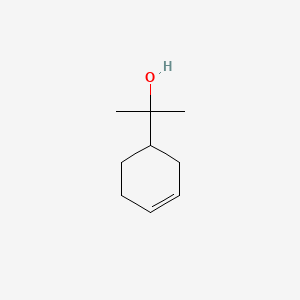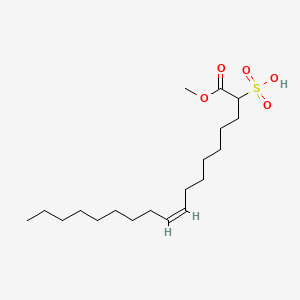
1-Methyl 2-sulphooleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl 2-sulphooleate is an organic compound characterized by the presence of a methyl group and a sulfonate group attached to an olefinic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulphooleate can be synthesized through several methods. One common approach involves the sulfonation of 1-methyl olefin using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl 2-sulphooleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted olefinic compounds.
Aplicaciones Científicas De Investigación
1-Methyl 2-sulphooleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl 2-sulphooleate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. Additionally, the olefinic structure allows for potential interactions with other biomolecules through π-π stacking or hydrophobic interactions.
Comparación Con Compuestos Similares
1-Methyl 2-sulfonate: Similar structure but lacks the olefinic double bond.
2-Methyl 3-sulphooleate: Similar structure but with a different position of the methyl and sulfonate groups.
1-Methyl 2-sulphothioate: Contains a sulfur atom instead of an oxygen atom in the sulfonate group.
Uniqueness: 1-Methyl 2-sulphooleate is unique due to its specific combination of a methyl group, sulfonate group, and olefinic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64131-32-4 |
|---|---|
Fórmula molecular |
C19H36O5S |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(Z)-1-methoxy-1-oxooctadec-9-ene-2-sulfonic acid |
InChI |
InChI=1S/C19H36O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(20)24-2)25(21,22)23/h10-11,18H,3-9,12-17H2,1-2H3,(H,21,22,23)/b11-10- |
Clave InChI |
KFCIJTJJZAJPSW-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCC(C(=O)OC)S(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(C(=O)OC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


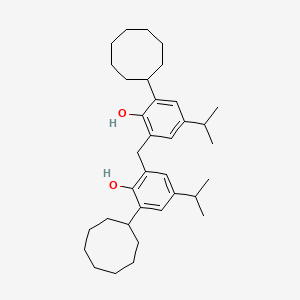
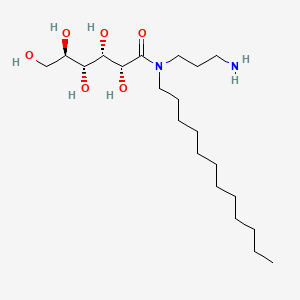
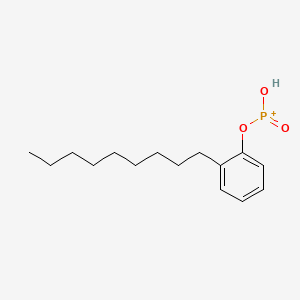
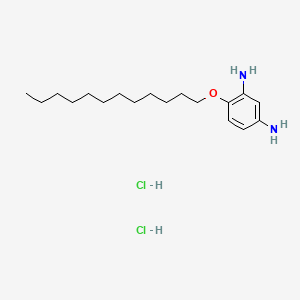



![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
